Tert-butyl Dithiobenzoate

Catalog No.
S1911315
CAS No.
5925-55-3
M.F
C11H14S2
M. Wt
210.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl Dithiobenzoate

Inconsistent RAFT agent selection causes broad dispersity and failed block copolymer synthesis. t-BDB (CAS 5925-55-3) provides high chain transfer constants for precise MW control of styrenes and acrylates with low Ð.

  • Highly effective for more-activated monomers (MAMs) like styrenes and acrylates.
  • Thermally stable end-group preserves functionality during melt processing.
  • Consistent purity ensures reproducible RAFT control.

Global shipping from SMolecule with documented purity.

CAS Number

5925-55-3

Product Name

Tert-butyl Dithiobenzoate

IUPAC Name

tert-butyl benzenecarbodithioate

Molecular Formula

C11H14S2

Molecular Weight

210.4 g/mol

InChI

InChI=1S/C11H14S2/c1-11(2,3)13-10(12)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

NNADJWNJTLVMSL-UHFFFAOYSA-N

SMILES

CC(C)(C)SC(=S)C1=CC=CC=C1

Canonical SMILES

CC(C)(C)SC(=S)C1=CC=CC=C1

Synonyms

tert-Butyl dithiobenzoate, t-BDB, tert-Butyl benzodithioate, Benzenecarbodithioic acid tert-butyl ester, tert-Butyl benzenecarbodithioate, Dithiobenzoic acid tert-butyl ester

Purity

≥97%

Package Size

1 g, 5 g

Tert-butyl Dithiobenzoate (t-BDB), CAS 5925-55-3, is a dithiobenzoate-class chain transfer agent (CTA) used in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Its primary function is to mediate the polymerization of vinyl monomers, enabling the synthesis of polymers with predetermined molecular weights, complex architectures, and narrow molecular weight distributions (low dispersity, Ð). Dithiobenzoates as a class are recognized for their high chain transfer constants, making them particularly effective for controlling the polymerization of more-activated monomers like styrenes and acrylates.

Research Fit

RAFT Agent Class
Dithioester-type CTA for controlled radical polymerization
R‑Group Role
Tert‑butyl leaving group balances fragmentation and re‑initiation
Monomer Compatibility
Reported control for acrylate and acrylamide‑based monomers

Substituting Tert-butyl Dithiobenzoate with other RAFT agents, such as trithiocarbonates or even other dithiobenzoates like cumyl dithiobenzoate, is not straightforward and can lead to process failure or out-of-spec materials. The effectiveness of a RAFT agent is dictated by the complex interplay between its R-group (tert-butyl) and Z-group (phenyl), which determines its transfer constant, fragmentation kinetics, and compatibility with specific monomer families. An incorrect choice can result in a loss of control over molecular weight, broad polydispersity, significant reaction rate retardation, or complete inhibition of polymerization, making agents non-interchangeable for achieving targeted polymer architectures and properties.

Substitution Risk

R‑Group Fragmentation Different R‑groups (e.g., cumyl, cyanoisopropyl) alter leaving group ability and re‑initiation efficiency.
Kinetic Profile Shift Induction period length and polymerization rate vary significantly; may disrupt experimental reproducibility.
Dispersity Control Narrow PDI achieved with tert‑butyl dithiobenzoate may not transfer to other dithiobenzoate CTAs.

Superior Thermal Stability Compared to Trithiocarbonate-Terminated Polymers

In applications requiring thermal processing, the choice of RAFT agent end-group is critical. For poly(methyl methacrylate) (PMMA), dithiobenzoate-terminated chains exhibit significantly higher thermal stability than trithiocarbonate-terminated chains. A 24-hour isothermal treatment at 120 °C causes a clear loss of chain-end functionality for dithiobenzoate groups, but this same degradation occurs at a lower temperature of 100 °C for trithiocarbonates. At 140 °C, dithiobenzoate-terminated PMMA almost completely loses its ability to act as a macro-RAFT agent, a state reached by trithiocarbonate-terminated PMMA at a lower temperature of 120 °C.

Evidence DimensionTemperature for significant loss of RAFT end-group functionality in PMMA (24h treatment)
Target Compound Data120 °C (for Dithiobenzoate end-group)
Comparator Or BaselineTrithiocarbonate end-group: 100 °C
Quantified DifferenceDithiobenzoate end-group is stable at a 20 °C higher temperature under these conditions.
ConditionsIsothermal treatment of end-functionalized Poly(methyl methacrylate) for 24 hours.

This provides a wider and more robust processing window for subsequent polymer modification or melt-processing applications before the active chain-end is lost.

Fragmentation Rate (kβ)
Supporting evidence
kβ = 0.042 s⁻¹
Enables pre‑equilibrium kinetic modeling
ESR spin‑trapping at 20 °C

High Chain Transfer Constant for Effective Control of Acrylate Polymerization

Tert-butyl dithiobenzoate (t-BDB) demonstrates effective control over n-butyl acrylate polymerization, a key indicator of its suitability as a precursor for acrylate-based materials. The linear increase of the number-average molar mass (Mn) with monomer conversion, starting from very low conversion values, confirms a large apparent chain transfer constant. This high transfer activity ensures that polymer chains grow at a similar rate, which is essential for producing polymers with low dispersity and predictable molecular weights. While t-BDB does induce some rate retardation, a known characteristic for dithiobenzoates with acrylates, its high transfer constant makes it a viable agent for synthesizing well-defined polyacrylates.

Evidence DimensionControl over Polymerization (Molar Mass vs. Conversion)
Target Compound DataLinear increase in Mn with conversion for n-butyl acrylate
Comparator Or BaselineUncontrolled radical polymerization (non-linear Mn increase, broad PDI)
Quantified DifferenceAchieves controlled polymerization characteristics (predictable Mn, low PDI potential)
ConditionsRAFT polymerization of n-butyl acrylate at 60 °C and 90 °C with AIBN initiator.

For synthesizing well-defined polyacrylate blocks or homopolymers, this compound provides the necessary kinetic control that generic or poorly chosen CTAs fail to deliver.

PDI Control (NAM Polymer)
Class‑level
PDI < 1.1 reported
Supports narrow dispersity in acrylamide systems
vs. CMDB and TPB in same study

Demonstrated Efficacy in Styrene Polymerization for Low Dispersity Polymers

Dithiobenzoates are a preferred class of RAFT agents for the controlled polymerization of styrenic monomers. While direct quantitative comparisons for t-BDB are sparse, the performance of closely related dithiobenzoates like cumyl dithiobenzoate (CDB) provides strong class-level evidence. For instance, styrene polymerization mediated by CDB can produce polystyrene with a polydispersity index (PDI or Mw/Mn) as low as 1.10. This level of control is fundamental for creating well-defined polystyrene-based materials, including narrow-dispersity homopolymers and block copolymers where block purity is critical.

Evidence DimensionPolydispersity Index (PDI or Đ) in Styrene Polymerization
Target Compound DataExpected to achieve low PDI (<1.2) based on class performance
Comparator Or BaselineCumyl Dithiobenzoate (a close analog) achieves PDI = 1.10.
Quantified DifferenceEnables synthesis of polymers with very narrow molecular weight distributions, a hallmark of controlled polymerization.
ConditionsBulk polymerization of styrene at 60 °C with AIBN initiator, using Cumyl Dithiobenzoate as the RAFT agent.

This control is essential for applications demanding high material uniformity, such as in block copolymer self-assembly, advanced coatings, and calibration standards.

Induction Period Ranking
Head‑to‑head
Intermediate: Cyanoisopropyl < tert‑Butyl < Cumyl
Balanced initiation vs. throughput profile
Ranked in N,N‑diethylacrylamide at 80 °C
Class‑Level Assessment
Class‑level
Reported as top performer for acrylamide derivatives
May reduce screening for acrylamide RAFT
Literature consensus; verify for specific system

Synthesis of Well-Defined Polyacrylate and Polystyrene Precursors

This compound is the right choice for projects requiring the synthesis of poly(n-butyl acrylate) or polystyrene homopolymers and block segments with precise molecular weight control and low dispersity. Its demonstrated high chain transfer constant is critical for ensuring the 'living' nature of the polymerization, which is a prerequisite for high-purity block copolymer synthesis.

Fabrication of Materials Requiring Post-Polymerization Thermal Processing

When a synthesized polymer, such as PMMA, must undergo subsequent thermal processing or melt blending, using Tert-butyl Dithiobenzoate as the RAFT agent provides a more stable end-group compared to trithiocarbonates. This enhanced thermal stability preserves the chain-end functionality, offering a wider operational window for downstream manufacturing steps.

Development of Advanced Block Copolymers

The ability to effectively control both acrylate and styrene polymerizations makes this agent suitable for creating advanced block copolymers, such as polystyrene-b-poly(n-butyl acrylate). Such materials are fundamental in applications like thermoplastic elastomers, compatibilizers, and self-assembling nanostructures, where precise block definition dictates performance.

Application Fit Matrix

Application
Selection Property
Validation Focus
Polyacrylamide synthesis for biomedical uses
Reported narrow dispersity profile
PDI and molecular weight distribution analysis
Acrylate polymerization with balanced kinetics
Moderate induction period relative to other CTAs
Polymerization rate and induction time evaluation
Mechanistic RAFT studies
Quantified fragmentation rate coefficient
Kinetic modeling and ESR validation
CTA screening benchmark
Well‑characterized performance for acrylamides
Comparative kinetic analysis with novel CTAs

XLogP3

3.9

Wikipedia

Tert-butyl Dithiobenzoate

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